Quantified Superiority in SV2A Target Affinity and Selectivity Versus Levetiracetam
Brivaracetam demonstrates a 20-fold higher binding affinity for human synaptic vesicle protein 2A (SV2A) compared to levetiracetam (LEV) in vitro. This difference is quantified by a pKi of 6.6 ± 0.1 for brivaracetam versus 5.2 ± 0.1 for levetiracetam in recombinant human SV2A, corresponding to Ki values of approximately 0.25 µM and 6.3 µM, respectively [1]. Furthermore, brivaracetam exhibits high selectivity for SV2A, with no significant activity at 10 µM against a panel of over 55 other receptors, enzymes, ion channels, and transporters, a concentration that exceeds its SV2A affinity by more than 100-fold .
| Evidence Dimension | SV2A Binding Affinity (pKi / Ki) |
|---|---|
| Target Compound Data | pKi = 6.6 ± 0.1 (Ki ≈ 0.25 µM) for recombinant human SV2A |
| Comparator Or Baseline | Levetiracetam: pKi = 5.2 ± 0.1 (Ki ≈ 6.3 µM) for recombinant human SV2A |
| Quantified Difference | ~25-fold lower Ki (20-fold higher affinity) |
| Conditions | In vitro radioligand binding assay using [3H]ucb 34714 on recombinant human SV2A expressed in CHO cells |
Why This Matters
Higher target affinity and selectivity reduce the risk of off-target effects and support lower dosing requirements, which is critical for minimizing adverse events in both clinical and research applications.
- [1] Journal of Pharmacology and Experimental Therapeutics. (n.d.). Table: pKi values for SV2A ligands. Levetiracetam pKi SV2A 5.2 ± 0.1, Brivaracetam pKi SV2A 6.6 ± 0.1. https://jpet.aspetjournals.org/highwire/markup/146633/expansion?width=1000&height=500&iframe=true&postprocessors=highwire_tables,highwire_reclass,highwire_figures,highwire_math,highwire_inline_linked_media,highwire_embed View Source
